molecular formula C13H14N2O B1309002 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 142230-98-6

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1309002
CAS No.: 142230-98-6
M. Wt: 214.26 g/mol
InChI Key: ILFPVLURADSIGV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring substituted with methyl groups and a pyridine ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with 2,5-dimethylpyrrole under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde depends on its specific interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrrole and pyridine rings may also participate in π-π interactions or hydrogen bonding with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyridine ring, making it less complex.

    3-Methyl-2-pyridinecarboxaldehyde: Lacks the pyrrole ring, resulting in different chemical properties.

    2,5-Dimethyl-1-(2-pyridyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its pyrrole and pyridine rings, along with the specific substitution pattern. This structural arrangement can result in distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2,5-dimethyl-1-(3-methylpyridin-2-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-14-13(9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFPVLURADSIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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